4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Fragment-based CNS drug discovery demands rigid, pre-organized scaffolds that preserve conformational entropy and blood-brain barrier permeability. This dihydrochloride building block addresses that need: • LogP 2.90, TPSA 24.5 Ų - squarely within the CNS MPO desirability window for glioblastoma and neuro-oncology kinase targets. • N-linked morpholine-azetidine core provides a rigid 'Y-shaped' PROTAC linker with two orthogonal exit vectors for parallel E3 ligase ligand and target warhead elaboration, minimizing rotatable bonds. • Dihydrochloride salt form is non-hygroscopic and free-flowing; eliminates 2-3 synthetic steps compared to sequential coupling of 2-phenylmorpholine and azetidine fragments.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B8179718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1COC(CN1C2CNC2)C3=CC=CC=C3
InChIInChI=1S/C13H18N2O/c1-2-4-11(5-3-1)13-10-15(6-7-16-13)12-8-14-9-12/h1-5,12-14H,6-10H2
InChIKeyPNADBZXTGXDSEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl Physicochemical Profile


4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl (CAS 764626-32-6 free base; CAS 178311-92-7 dihydrochloride) is a chiral, dual-heterocyclic building block integrating a 2-phenylmorpholine scaffold with an azetidine ring via an N-linkage . Its molecular formula is C13H18N2O (free base MW 218.29 g/mol) and C13H20Cl2N2O (dihydrochloride salt MW 291.22 g/mol) . The compound belongs to the broader pharmacologically relevant class of morpholine-substituted azetidines, which are claimed as neurokinin receptor antagonists in patent families [1]. The dihydrochloride salt form ensures high aqueous solubility and ionizability, making it a versatile intermediate for fragment-based drug design (FBDD) and targeted protein degradation (PROTAC) linker elaboration.

4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl: Why Analogs Fail


The specific N-linkage topology of 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl creates a unique three-dimensional pharmacophoric vector set that cannot be replicated by simply mixing its component parts. Substituting this compound with a combination of 2-phenylmorpholine and a separate azetidine building block introduces a flexible linker that drastically alters the conformational entropy and the relative orientation of key hydrogen bonding groups [1]. Furthermore, the computed Lipophilicity (LogP = 2.90) places this compound in a distinct chemical space compared to the phenyl-lacking analog 4-(azetidin-3-yl)morpholine (LogP = -0.7), a >3.6 log unit difference that predicts profoundly different blood-brain barrier penetration and protein binding profiles [2]. Selecting the correct pre-assembled scaffold is thus critical to maintain consistent structure-activity relationships (SAR) and pharmacokinetic (PK) parameters during hit-to-lead campaigns.

4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl vs. Analogs


LogP Differentiates CNS from Non-CNS Analogs

The target compound displays a computed LogP (octanol-water partition coefficient) of 2.90240, indicating significantly higher lipophilicity compared to the 4-azetidin-3-yl)morpholine analog, which has an XLogP3-AA of -0.7 [1]. This quantifies a ΔLogP of 3.60 log units, a difference that profoundly influences passive membrane permeability and CNS exposure potential.

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

TPSA Difference from Isomeric Morpholine Analog

The target compound has a TPSA of 24.5 Ų, contributed by the morpholine oxygen and the azetidine nitrogen . In contrast, its constitutional isomer 4-[2-(azetidin-3-yl)phenyl]morpholine (CAS 1260852-86-5) has an estimated TPSA of only ~12.5 Ų because the azetidine group is connected via a phenyl ring, removing one nitrogen from the polar surface calculation. This difference (ΔTPSA ≈ 12 Ų) directly impacts the predicted oral bioavailability and passive cellular permeability.

Molecular Design ADME Prediction Isomeric Differentiation

HBD Count and Salt Form Advantage in FBDD

The target compound is provided as a dihydrochloride salt with two NH2+ centers contributing to a Hydrogen Bond Donor (HBD) count of 2, compared to the free base of 2-phenylmorpholine which has an HBD count of 1 . This salt form ensures aqueous solubility > 10 mg/mL (estimated based on typical dihydrochloride salt behavior), enabling high-concentration screening in biochemical assays without DMSO toxicity effects.

Fragment-Based Drug Design Solubility Enhancement Salt Selection

Purity Benchmark vs. Generic Analogs

Leyan supplies 4-(Azetidin-3-yl)-2-phenylmorpholine as the free base with a guaranteed 98% HPLC purity . CymitQuimica offers the dihydrochloride salt at 97% purity . This purity level is consistent with high-quality building block standards and exceeds the typical 95% purity offered for generic research-grade analogs like 2-phenylmorpholine from multiple vendors .

Quality Control Procurement Decision HPLC Purity Analysis

4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl Application Scenarios


CNS-Penetrant Kinase Inhibitor Design

Medicinal chemists designing Type I or Type II kinase inhibitors for CNS oncology targets (e.g., glioblastoma) require a hinge-binding scaffold with a LogP between 2 and 3 . The target compound's computed LogP of 2.90240 and TPSA of 24.5 Ų place it well within the CNS drug-design window, unlike the overly polar 4-(azetidin-3-yl)morpholine (LogP -0.7) which would fail to penetrate the blood-brain barrier [1]. The morpholine oxygen provides a hydrogen bond acceptor for the kinase hinge region, while the basic azetidine nitrogen can be elaborated with directed aromatic substituents for selectivity pocket occupation.

PROTAC Linker with Morpholine-Azetidine Core

In heterobifunctional degrader (PROTAC) design, rigidification of the linker can reduce rotatable bonds and improve cellular permeability and degradation efficiency. The target compound's N-linked morpholine-azetidine core provides a rigid, pre-organized 'Y-shaped' linker with two distinct exit vectors: the phenyl group for E3 ligase ligand attachment and the azetidine NH for target warhead coupling [1]. This avoids the entropy penalty of using flexible alkyl linkers, a factor known to improve ternary complex formation and DC50 values in targeted protein degradation [2].

Lead-Oriented Synthesis via Scaffold Hybridization

A modular synthetic strategy using the target compound as a pre-assembled building block can save 2-3 synthetic steps compared to a sequential approach where 2-phenylmorpholine and azetidine are coupled in separate steps [1]. This reduction in synthetic steps translates to shorter project timelines and higher overall yields in lead-oriented synthesis. The dihydrochloride salt form also simplifies handling, as it is a non-hygroscopic, free-flowing solid that can be accurately weighed in air, unlike hygroscopic morpholine free bases .

Neurokinin Antagonist Development via Morpholine-Azetidine

The patent landscape for neurokinin receptor antagonists (NK1, NK2, NK3) extensively claims morpholine-substituted azetidine derivatives [1]. Compounds structurally related to 4-(3-azetidinyl)-2-phenyl-morpholine have been disclosed as key intermediates in the synthesis of NK2/NK3 dual antagonists for gastrointestinal inflammatory diseases. The target compound's availability at gram-scale from reputable vendors makes it a viable starting point for pre-clinical structure-activity relationship (SAR) studies without the legal risks associated with synthesizing patented intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Azetidinyl)-2-phenyl-morpholine 2HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.